Methyl 4-hydroxy-3-methylnaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-3-methylnaphthalene-2-carboxylate is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-3-methylnaphthalene-2-carboxylate typically involves the esterification of 4-hydroxy-3-methylnaphthalene-2-carboxylic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3-methylnaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-3-methylnaphthalene-2-carboxylate.
Reduction: Formation of 4-hydroxy-3-methylnaphthalene-2-methanol.
Substitution: Formation of halogenated derivatives such as 4-hydroxy-3-methyl-2-bromonaphthalene.
Scientific Research Applications
Methyl 4-hydroxy-3-methylnaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-3-methylnaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester functional groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxy-2-methylnaphthalene-1-carboxylate
- Methyl 3-hydroxy-4-methylnaphthalene-2-carboxylate
- Methyl 4-hydroxy-3-ethylnaphthalene-2-carboxylate
Uniqueness
Methyl 4-hydroxy-3-methylnaphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and ester groups provides versatility in chemical modifications and potential interactions with biological targets.
Properties
CAS No. |
498548-70-2 |
---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-8-11(13(15)16-2)7-9-5-3-4-6-10(9)12(8)14/h3-7,14H,1-2H3 |
InChI Key |
IPCNBIXLCDEXRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.